molecular formula C21H25N3O3 B4173132 2-(benzylamino)-N-cyclohexyl-N-methyl-5-nitrobenzamide

2-(benzylamino)-N-cyclohexyl-N-methyl-5-nitrobenzamide

Cat. No.: B4173132
M. Wt: 367.4 g/mol
InChI Key: CXNFDXGQCDDBOM-UHFFFAOYSA-N
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Description

2-(benzylamino)-N-cyclohexyl-N-methyl-5-nitrobenzamide is an organic compound that features a benzylamino group, a cyclohexyl group, a methyl group, and a nitrobenzamide moiety

Properties

IUPAC Name

2-(benzylamino)-N-cyclohexyl-N-methyl-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-23(17-10-6-3-7-11-17)21(25)19-14-18(24(26)27)12-13-20(19)22-15-16-8-4-2-5-9-16/h2,4-5,8-9,12-14,17,22H,3,6-7,10-11,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNFDXGQCDDBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-cyclohexyl-N-methyl-5-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzylamine Derivative: Benzylamine reacts with cyclohexyl isocyanate to form N-cyclohexyl-N-methylbenzylamine.

    Nitration: The benzylamine derivative undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position of the benzene ring.

    Amidation: The nitrated product is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the final compound, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-N-cyclohexyl-N-methyl-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 2-(benzylamino)-N-cyclohexyl-N-methyl-5-aminobenzamide.

    Substitution: Various substituted benzylamino derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

2-(benzylamino)-N-cyclohexyl-N-methyl-5-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-cyclohexyl-N-methyl-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzylamino and cyclohexyl groups can interact with hydrophobic pockets in proteins, influencing their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylamino)-N-cyclohexyl-N-methylbenzamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    N-cyclohexyl-N-methyl-5-nitrobenzamide: Lacks the benzylamino group, affecting its interaction with biological targets.

    2-(benzylamino)-N-methyl-5-nitrobenzamide: Lacks the cyclohexyl group, which may influence its solubility and binding properties.

Uniqueness

2-(benzylamino)-N-cyclohexyl-N-methyl-5-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the nitro group allows for redox activity, while the benzylamino and cyclohexyl groups provide hydrophobic interactions, making it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(benzylamino)-N-cyclohexyl-N-methyl-5-nitrobenzamide
Reactant of Route 2
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2-(benzylamino)-N-cyclohexyl-N-methyl-5-nitrobenzamide

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